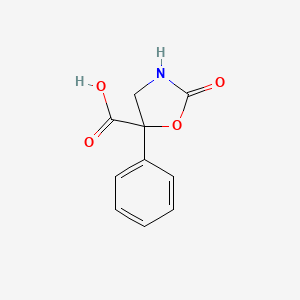

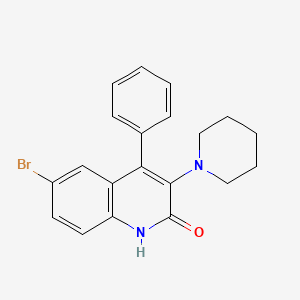

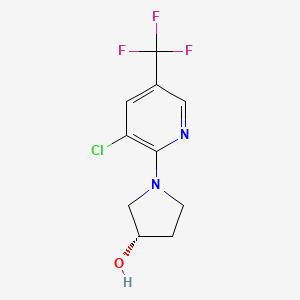

![molecular formula C10H10BrNO B2471675 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 187833-72-3](/img/structure/B2471675.png)

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one” is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance and should be stored at room temperature .

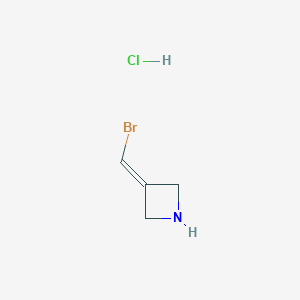

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one”, has a documented synthesis process . This process involves the use of polyphosphoric acid, hydrolysis, and decolorization .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10 (13)9 (7)6-8/h3-4,6H,1-2,5H2, (H,12,13) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 240.1 and should be stored at room temperature .Scientific Research Applications

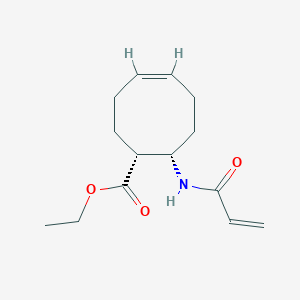

X-ray Diffraction and Molecular Structure Analysis

Compounds closely related to 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, have been synthesized and analyzed using X-ray powder diffraction. These compounds exhibit crystallization in orthorhombic and monoclinic systems respectively, suggesting potential applications in the study of crystallography and material science (Macías et al., 2011).

Hydrogen Bonding and Molecular Assembly

In the realm of molecular chemistry, the understanding of hydrogen bonding and its effects on molecular assembly is crucial. Compounds structurally similar to this compound, like (2RS,4SR)-7-bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol, form hydrogen-bonded tetramers and three-dimensional hydrogen-bonded frameworks. Such properties are essential for the design and synthesis of new materials and for understanding intermolecular interactions (Yépes et al., 2013).

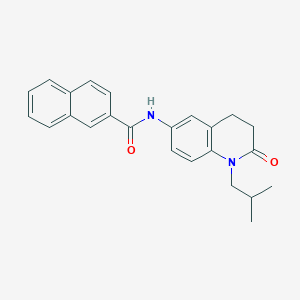

Ligand Synthesis and Dopamine Receptor Interaction

The synthesis and structure-activity relationship of benzazepine derivatives, such as the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, are crucial in neurochemistry, especially concerning their affinity for dopamine receptors. These studies pave the way for the development of new neurological drugs and help in understanding brain chemistry (Neumeyer et al., 1991).

Synthesis Strategies for Pharmacological Compounds

The facile access to benzazepin-2-one ring systems, as reported in studies, is pivotal in the synthesis of pharmacologically important compounds. The key reactions involve silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the formation of compounds found in several pharmacological agents (Pauvert et al., 2002).

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The bromine atom in the compound could potentially form halogen bonds with amino acid residues in target proteins, influencing their function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored at room temperature in a dark place and in an inert atmosphere . These conditions help maintain the compound’s stability and ensure its efficacy when used.

properties

IUPAC Name |

8-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHJXRYJZFFFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1H-inden-2-ylamino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2471595.png)

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)

![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)